4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione
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Overview
Description
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione is a compound that features a piperidine ring fused with a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both piperidine and pyrrolidine rings in its structure allows for diverse biological activities and interactions with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with pyrrolidine derivatives. One common method includes the use of a base-catalyzed reaction where piperidine-2,6-dione is reacted with 2-bromoethyl pyrrolidine under reflux conditions. The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields N-oxides, while reduction with NaBH4 results in alcohol derivatives.
Scientific Research Applications
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A compound with a similar piperidine-2,6-dione structure, used in the treatment of multiple myeloma.
Thalidomide: Another related compound with a piperidine-2,6-dione core, known for its immunomodulatory effects.
Uniqueness
4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione is unique due to the presence of both piperidine and pyrrolidine rings, which confer distinct biological activities and potential therapeutic applications. Its structural features allow for diverse interactions with molecular targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
6939-31-7 |
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Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H16N2O3/c14-9-5-8(6-10(15)12-9)7-11(16)13-3-1-2-4-13/h8H,1-7H2,(H,12,14,15) |
InChI Key |
DZDYTSKLBQZULC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CC(=O)NC(=O)C2 |
Origin of Product |
United States |
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